
N-(2-(4-Bromophenyl)propan-2-YL)acetamide
Overview
Description
N-(2-(4-Bromophenyl)propan-2-YL)acetamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its bromophenyl group attached to a propan-2-yl acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenyl)propan-2-YL)acetamide typically involves the reaction of 4-bromophenylacetic acid with isopropylamine, followed by acetylation . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenyl)propan-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia . The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions include bromophenyl ketones, carboxylic acids, phenyl derivatives, and substituted acetamides . These products have various applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-Bromophenyl)propan-2-YL)acetamide serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield significant products such as bromophenyl ketones and substituted acetamides.
Biology
This compound has garnered attention for its potential biological activities:
-
Antimicrobial Activity : Studies indicate that this compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effective inhibition against strains like Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 44 nM.
Table 1: Antimicrobial Activity Comparison
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 44 nM Related Bromophenyl Compounds Escherichia coli 180 nM - Anticancer Activity : The anticancer potential has been explored through studies involving cell lines such as MCF7 (breast cancer). Certain derivatives demonstrated significant cytotoxicity, suggesting their role as potential therapeutic agents. For instance, compounds with structural similarities showed reduced viability in cancer cells. Case Study: Anticancer Effects A study assessed the anticancer activity of related compounds, identifying specific derivatives that were highly active against breast cancer cell lines. Molecular docking studies indicated effective binding to target receptors, enhancing their anticancer efficacy.
Industrial Applications
In industrial contexts, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new drugs aimed at treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenyl)propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways . The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may interfere with the biosynthesis of bacterial cell walls or disrupt the proliferation of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(4-Bromophenyl)propan-2-YL)acetamide include:
- N-(4-Bromophenyl)acetamide
- N-(2-Bromophenyl)propan-2-YL)acetamide
- N-(4-Chlorophenyl)propan-2-YL)acetamide
Uniqueness
This compound is unique due to its specific bromophenyl and acetamide moieties, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Biological Activity
N-(2-(4-Bromophenyl)propan-2-YL)acetamide, with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound is characterized by its bromophenyl and acetamide moieties, which contribute to its unique chemical behavior. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors, which leads to its observed biological effects.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : It can be oxidized to form bromophenyl ketones or carboxylic acids.
- Reduction : The bromophenyl group can be reduced to a phenyl group.
- Substitution : The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives of related compounds have been evaluated for their effectiveness against various pathogens, including multidrug-resistant strains .
Table 1: Antimicrobial Activity Comparison
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 44 nM |
Related Bromophenyl Compounds | Escherichia coli | 180 nM |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies involving cell lines such as MCF7 (breast cancer) have shown that certain derivatives exhibit significant cytotoxicity. For example, compounds with similar structural features demonstrated reduced viability in cancer cells, indicating their potential as therapeutic agents .
Case Study: Anticancer Effects
In a study assessing the anticancer activity of related compounds:
- Compounds d6 and d7 were identified as highly active against breast cancer cell lines.
- Molecular docking studies suggested effective binding to target receptors, enhancing their anticancer efficacy .
Research Findings
Recent investigations into the biological activity of this compound highlight its potential across various applications:
- Antimicrobial Properties : Effective against multiple bacterial strains, including resistant forms.
- Anticancer Efficacy : Demonstrated significant cytotoxicity in breast cancer cell lines.
- Mechanistic Insights : Interaction with specific cellular pathways enhances understanding of its therapeutic potential.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDKTWCZTVHHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.